FIIN-1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

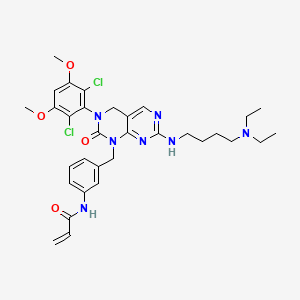

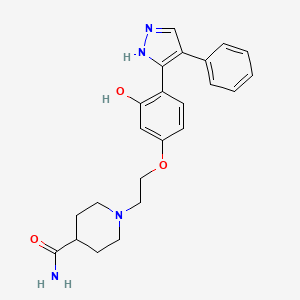

FIIN-1,也称为 FGFR 不可逆抑制剂-1,是一种强效且不可逆的成纤维细胞生长因子受体 (FGFR) 激酶抑制剂。它选择性地靶向 FGFR1、FGFR2、FGFR3 和 FGFR4。该化合物的化学结构包括一个丙烯酰胺部分,该部分与位于 P 环边缘的保守半胱氨酸残基 (FGFR1 中的 Cys488) 形成共价键 .

科学研究应用

FIIN-1 在各个领域都有应用:

化学: 用于研究激酶抑制机制的工具化合物。

生物学: 研究 FGFR 信号通路和下游效应。

医学: FGFR 驱动癌症的潜在治疗靶点。

工业: 药物发现的定制合成服务。

作用机制

FIIN-1 的机制涉及与 FGFR 激酶的共价结合,从而破坏自磷酸化和下游信号传导。它选择性地靶向 FGFR,影响细胞增殖和存活通路。

生化分析

Biochemical Properties

FIIN-1 interacts with FGFRs 1, 2, 3, and 4, as well as Flt1/4 . It binds to these receptors with Kd values of 2.8/6.9/5.4/120 nM and 32/120 nM respectively . The biochemical IC50s of this compound are 9.2, 6.2, 11.9, and 189 nM against FGFR1/2/3/4, respectively . These interactions inhibit the activity of the FGFRs, thereby affecting various biochemical reactions within the cell.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits the proliferation of FGF signaling-sensitive cancer cell lines . This compound also inhibits iFGFR1 autophosphorylation and its downstream Erk1/2 almost completely . This indicates that this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It forms a covalent bond with cysteine 486 located in the P loop of the FGFR1 ATP binding site . This binding inhibits the activity of the FGFRs, thereby affecting the downstream signaling pathways.

Temporal Effects in Laboratory Settings

It is known that this compound has a potent and irreversible inhibitory effect on FGFRs

Metabolic Pathways

This compound is involved in the FGFR signaling pathway It inhibits the activity of FGFRs, thereby affecting the downstream signaling pathways

准备方法

合成路线:: FIIN-1 可以通过以下步骤合成:

丙烯酰胺衍生物形成: 以丙烯酰胺衍生物作为核心结构。

功能化: 引入特定的官能团以增强结合亲和力和选择性。

半胱氨酸相互作用: 丙烯酰胺基团与 FGFR 激酶中保守的半胱氨酸残基反应,形成共价键。

试剂: 丙烯酰胺前体、合适的官能团和催化剂。

溶剂: 有机溶剂(例如,二甲基亚砜、二甲基甲酰胺)。

温度和时间: 反应通常在室温或略微升高的温度下进行数小时。

工业生产:: 虽然 this compound 主要用于研究,但定制合成服务可以为工业应用提供更大的数量。

化学反应分析

反应类型:: FIIN-1 参与共价相互作用和不可逆结合。关键反应包括:

共价键形成: 丙烯酰胺与 FGFR 激酶中的半胱氨酸残基反应。

抑制: this compound 抑制 FGFR 自磷酸化和下游信号传导。

丙烯酰胺前体: 形成丙烯酰胺基团所必需的。

半胱氨酸残基: FGFR 激酶中保守的半胱氨酸。

激酶测定缓冲液: 用于体外激酶测定。

主要产物:: 主要产物是 this compound-FGFR 复合物,它不可逆地抑制 FGFR 活性。

相似化合物的比较

FIIN-1 因其不可逆结合和选择性而脱颖而出。类似化合物包括其他 FGFR 抑制剂(例如,AZD4547、BGJ398),但 this compound 独特的共价相互作用使其与众不同。

属性

IUPAC Name |

N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39Cl2N7O4/c1-6-26(42)37-23-13-11-12-21(16-23)19-41-30-22(18-36-31(38-30)35-14-9-10-15-39(7-2)8-3)20-40(32(41)43)29-27(33)24(44-4)17-25(45-5)28(29)34/h6,11-13,16-18H,1,7-10,14-15,19-20H2,2-5H3,(H,37,42)(H,35,36,38) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVFTXQYIYFQBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCCNC1=NC=C2CN(C(=O)N(C2=N1)CC3=CC(=CC=C3)NC(=O)C=C)C4=C(C(=CC(=C4Cl)OC)OC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39Cl2N7O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does FIIN-1 interact with FGFR2 and what are the downstream effects observed in lung SCC?

A1: While the provided abstracts do not detail the precise binding mechanism of this compound to FGFR2, they highlight its function as a pan-FGFR inhibitor [, ]. The research indicates that this compound effectively inhibits the activity of FGFR2, including mutated variants found in lung SCC []. This inhibition was demonstrated by the suppression of anchorage-independent colony formation in NIH-3T3 cells expressing mutated FGFR2 when treated with this compound []. This suggests that this compound disrupts the oncogenic signaling pathways downstream of FGFR2, potentially hindering tumor growth and progression.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1H-Indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]propanamide](/img/structure/B611942.png)

![N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B611945.png)